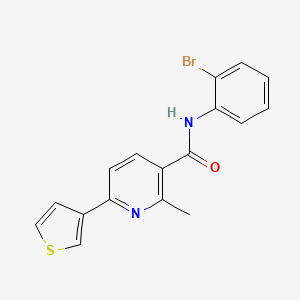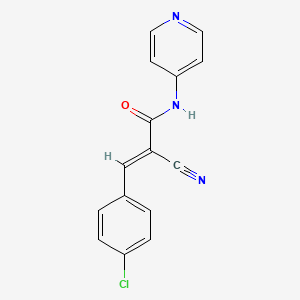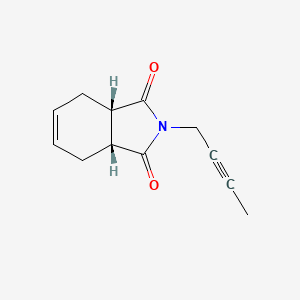
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide, also known as BPTP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BPTP belongs to the class of pyridinecarboxamide compounds and has a molecular formula of C19H14BrN3OS.
Mécanisme D'action
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide is believed to exert its therapeutic effects through its ability to inhibit certain enzymes and molecules in the body. For example, N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide inhibits acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels is believed to improve cognitive function in individuals with Alzheimer's disease. N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. For example, N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has also been shown to reduce inflammation in the body, which can have a positive impact on various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide in lab experiments is its ability to inhibit specific enzymes and molecules in the body, which can help researchers understand the mechanisms of certain diseases and conditions. However, a limitation of using N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide in lab experiments is that it may not accurately reflect the effects of the compound in a living organism, as lab experiments are typically conducted on isolated cells or tissues.
Orientations Futures
There are several future directions for research on N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide. One future direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease. Another future direction is to explore its potential as an anti-cancer agent, as some studies have suggested that N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide may have anti-tumor properties. Additionally, future research could focus on optimizing the synthesis method of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide to improve its yield and purity.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide involves the reaction of 2-bromoaniline with 2-acetylthiophene in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with 3-pyridinecarboxylic acid chloride. The final product is obtained through recrystallization using ethanol as a solvent.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. One such study explored the use of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide as a potential treatment for Alzheimer's disease. The study found that N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide could inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for learning and memory. Another study investigated the use of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide as a potential anti-inflammatory agent. The study found that N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide could inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-13(6-7-15(19-11)12-8-9-22-10-12)17(21)20-16-5-3-2-4-14(16)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPCTPGWKAHMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CSC=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[2-[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]oxyacetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B7683413.png)
![ethyl (Z)-2-cyano-3-[4-[[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]acetyl]amino]phenyl]prop-2-enoate](/img/structure/B7683420.png)
![5-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylaniline](/img/structure/B7683422.png)


![(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683445.png)
![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)
![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)
![5-[(dimethylamino)methyl]-N-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]furan-2-carboxamide](/img/structure/B7683493.png)
